N1,N3-Dimethylbenzene-1,3-diamine N1,N3-Dimethylbenzene-1,3-diamine
Brand Name: Vulcanchem
CAS No.: 14814-75-6
VCID: VC21294034
InChI: InChI=1S/C8H12N2/c1-9-7-4-3-5-8(6-7)10-2/h3-6,9-10H,1-2H3
SMILES: CNC1=CC(=CC=C1)NC
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol

N1,N3-Dimethylbenzene-1,3-diamine

CAS No.: 14814-75-6

Cat. No.: VC21294034

Molecular Formula: C8H12N2

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

N1,N3-Dimethylbenzene-1,3-diamine - 14814-75-6

Specification

CAS No. 14814-75-6
Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
IUPAC Name 1-N,3-N-dimethylbenzene-1,3-diamine
Standard InChI InChI=1S/C8H12N2/c1-9-7-4-3-5-8(6-7)10-2/h3-6,9-10H,1-2H3
Standard InChI Key UQBNGMRDYGPUOO-UHFFFAOYSA-N
SMILES CNC1=CC(=CC=C1)NC
Canonical SMILES CNC1=CC(=CC=C1)NC

Introduction

Chemical Identity and Structure

N1,N3-Dimethylbenzene-1,3-diamine, with the CAS registry number 14814-75-6, is an aromatic diamine featuring a benzene ring substituted with two secondary amine groups (-NHCH₃) at meta positions . The compound belongs to the broader category of benzene derivatives with nitrogen-containing functional groups. Its structure consists of a benzene core with two methylamino groups arranged in a 1,3-pattern (meta configuration), giving it distinct chemical properties that distinguish it from other isomeric forms such as the 1,2- (ortho) or 1,4- (para) arrangements.

The compound is known by several synonyms in chemical literature and commercial catalogues, including N,N'-Dimethyl-1,3-benzenediamine, N,N'-dimethyl-1,3-phenylenediamine, and 1-N,3-N-dimethylbenzene-1,3-diamine . This nomenclature variety reflects different systematic naming approaches but refers to the identical chemical entity.

Molecular Identification Parameters

The chemical is uniquely identified through various parameters that help distinguish it from similar compounds. Its molecular formula C₈H₁₂N₂ indicates the presence of eight carbon atoms, twelve hydrogen atoms, and two nitrogen atoms . The structural arrangement of these atoms creates a compound with specific electronic and steric properties that influence its reactivity patterns and applications in chemical synthesis.

Physical and Chemical Properties

Physical Characteristics

N1,N3-Dimethylbenzene-1,3-diamine exhibits physical properties that make it suitable for various applications in chemical synthesis and as a building block for more complex molecules. The compound typically appears as a clear liquid or crystalline solid, depending on temperature and purity conditions.

Table 1: Physical Properties of N1,N3-Dimethylbenzene-1,3-diamine

PropertyValueSource
Molecular Weight136.19400 g/mol
Density1.061±0.06 g/cm³ (Predicted)
Boiling Point85-86°C at 1 mmHg
Flash PointNot specified in sources
Polar Surface Area (PSA)24.06000-24.1 Ų
LogP1.91600
Exact Mass136.10000 g/mol

The compound's relatively low molecular weight and moderate polarity contribute to its versatility as a chemical intermediate. Its boiling point of 85-86°C at 1 mmHg indicates that it can be distilled under reduced pressure, which is advantageous for purification processes in laboratory and industrial settings . The predicted density of 1.061±0.06 g/cm³ suggests it is slightly denser than water, a property that influences handling and separation techniques .

Chemical Reactivity

The chemical behavior of N1,N3-Dimethylbenzene-1,3-diamine is primarily governed by the presence of two secondary amine groups attached to the aromatic ring. These functional groups confer nucleophilic properties to the compound, making it reactive toward electrophiles such as acid chlorides, anhydrides, and alkylating agents.

The amine groups in this compound possess lone pairs of electrons that can participate in various reactions, including:

  • Nucleophilic substitution reactions

  • Acylation to form amides

  • Alkylation to form tertiary amines

  • Coordination with metals to form complexes

  • Condensation reactions with carbonyl compounds

The aromatic ring provides structural stability while also influencing the electronic properties of the amine groups through resonance effects. The meta positioning of the two amine groups minimizes electronic interaction between them, resulting in reactivity patterns that differ from those of ortho or para isomers.

Applications and Uses

Industrial Applications

The industrial utility of N1,N3-Dimethylbenzene-1,3-diamine spans several sectors, primarily as an intermediate in the synthesis of more complex molecules. Based on the categorization in the search results, the compound finds applications in:

  • Chemical intermediates for the synthesis of specialty chemicals

  • Building blocks for complex molecular architectures

  • Precursors for active pharmaceutical ingredients (APIs)

  • Components in silicone chemistry

  • Reagents for peptide synthesis

  • Laboratory chemical research

The presence of two secondary amine groups makes this compound particularly valuable in reactions requiring controlled bifunctional reactivity. Its meta-substitution pattern provides a specific geometric arrangement that can be exploited in the design of materials with defined three-dimensional structures.

Research Applications

In research settings, N1,N3-Dimethylbenzene-1,3-diamine serves as a valuable tool for investigating structure-activity relationships in various chemical and biological systems. The compound's defined structure and reactivity profile make it useful for:

  • Developing structure-activity relationships in medicinal chemistry

  • Studying the effects of meta-substitution patterns on aromatic reactivity

  • Investigating diamines as ligands in coordination chemistry

  • Exploring new synthetic methodologies for nitrogen-containing compounds

Its categorization under "Building blocks" in commercial listings indicates its utility as a foundational component in constructing more complex molecular architectures for research purposes .

Comparison with Related Compounds

Isomeric Forms

It is important to distinguish N1,N3-Dimethylbenzene-1,3-diamine (CAS: 14814-75-6) from its isomeric counterpart N1,N1-Dimethylbenzene-1,3-diamine (CAS: 2836-04-6) . While both compounds share the same molecular formula C₈H₁₂N₂ and molecular weight, they differ significantly in their chemical properties and reactivity patterns due to their structural differences.

Table 2: Comparison between N1,N3-Dimethylbenzene-1,3-diamine and N1,N1-Dimethylbenzene-1,3-diamine

PropertyN1,N3-Dimethylbenzene-1,3-diamineN1,N1-Dimethylbenzene-1,3-diamine
CAS Number14814-75-62836-04-6
StructureTwo -NHCH₃ groups at positions 1,3One -N(CH₃)₂ and one -NH₂ group
Boiling Point85-86°C at 1 mmHg244.1°C at 760 mmHg
Density1.061±0.06 g/cm³ (Predicted)1.049 g/cm³

The substantial difference in boiling points between these isomers highlights how structural arrangement affects physical properties . The N1,N1-dimethyl isomer contains a tertiary amine group alongside a primary amine group, creating different electronic distribution and hydrogen bonding capabilities compared to the N1,N3-dimethyl isomer with two secondary amine groups.

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